REACTION_CXSMILES
|
C(C1OC1)Cl.C(C(CCCCC)CO)CC.Cl[CH2:18][CH:19]([OH:32])[CH2:20][O:21][CH2:22][CH:23]([CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].CC(C)([O-])C.[K+]>O1CCCC1>[CH2:20]([O:21][CH2:22][CH:23]([CH2:29][CH2:30][CH3:31])[CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])[CH:19]1[O:32][CH2:18]1 |f:3.4|
|
Name
|
|
Quantity
|
15.62 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(CO)CCCCC
|
Name
|
stannic chloride
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(COCC(CCCCC)CCC)O
|
Name
|
1-chloro-3-(2-propyl-heptyloxy)-propan-2-ol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClCC(COCC(CCCCC)CCC)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 90° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame dried
|
Type
|
CUSTOM
|
Details
|
500 mL round bottomed flask equipped with an addition funnel
|
Type
|
DISTILLATION
|
Details
|
is distilled at a temperature range of 90° C.→95° C. under 0.2 mm Hg
|
Type
|
STIRRING
|
Details
|
stirred at RT under an argon atmosphere
|
Type
|
STIRRING
|
Details
|
the suspension is stirred at RT for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction is then evaporated to dryness, residue
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hexanes
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The hexanes phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCC(CCCCC)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |